1,3-Benzoxathiol-4(5H)-one, 6,7-dihydro-6,6-dimethyl-2-(phenylimino)-

描述

BOT-64 是一种细胞可渗透的苯并恶唑硫代化合物,以其作为抑制性 κB 激酶 β (IKKβ) 的抑制剂而闻名。 该化合物专门靶向激酶激活环域中的 Ser177 和/或 Ser181 残基,使其成为调节核因子-κB (NF-κB) 激活的重要参与者 .

准备方法

合成路线和反应条件

BOT-64 的合成涉及苯并恶唑硫代结构的形成。详细的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 已知该化合物是通过一系列有机反应合成的,这些反应包括苯并恶唑硫代环的形成以及随后的官能化以获得所需的抑制特性 .

工业生产方法

BOT-64 的工业生产方法没有得到广泛的记录。 生产过程可能涉及标准有机合成技术,包括纯化和质量控制措施,以确保高纯度和活性 .

化学反应分析

反应类型

BOT-64 经历了几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成各种氧化的衍生物。

还原: 还原反应可以改变 BOT-64 中存在的官能团,可能会改变其抑制特性。

常用试剂和条件

在涉及 BOT-64 的反应中使用的常用试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。 具体条件,例如温度、溶剂和反应时间,取决于所需的修饰和所用试剂的性质 .

形成的主要产物

BOT-64 反应形成的主要产物包括各种氧化、还原和取代的衍生物。 这些产物可能具有不同的生物活性,并且经常被研究以了解该化合物的结构-活性关系 .

科学研究应用

BOT-64 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 IKKβ 的抑制及其对 NF-κB 信号通路的影响。

生物学: 用于细胞研究以研究 NF-κB 在炎症和免疫反应中的作用。

医学: 探索其在 NF-κB 扮演关键作用的疾病(如癌症、炎症性疾病和自身免疫性疾病)中的潜在治疗应用。

工业: 用于开发针对 NF-κB 信号通路的新药和治疗剂 .

作用机制

BOT-64 通过抑制 IKKβ 发挥其作用,IKKβ 是 NF-κB 信号通路中的关键激酶。通过靶向 IKKβ 激活环域中的 Ser177 和/或 Ser181 残基,BOT-64 阻止抑制性 κB (IκB) 蛋白的磷酸化和随后的降解。 这种抑制阻断了 NF-κB 的激活,导致参与炎症和免疫反应的 NF-κB 调节基因的转录减少 .

相似化合物的比较

类似化合物

TPCA-1: 另一种 IKK 抑制剂,阻断 IκB 降解和 IL-8 表达。

BMS 345541: 一种高度选择性的 IKKα 抑制剂。

阿米替林: 一种 IKKε 和 TBK-1 抑制剂,具有治疗用途。

SC-514: 一种选择性、可逆和 ATP 竞争性的 IKKβ 抑制剂。

IMD 0354: 一种有效的、选择性的 IKKβ 抑制剂

BOT-64 的独特性

BOT-64 由于其专门针对 IKKβ 激活环域中的 Ser177 和/或 Ser181 残基而独一无二。 这种特异性允许对 IKKβ 活性进行精确抑制,使 BOT-64 成为研究 NF-κB 信号及其在各种生物过程中的作用的宝贵工具 .

属性

IUPAC Name |

6,6-dimethyl-2-phenylimino-5,7-dihydro-1,3-benzoxathiol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-15(2)8-11(17)13-12(9-15)18-14(19-13)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSSJIQCIPSBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=NC3=CC=CC=C3)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552607 | |

| Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113760-29-5 | |

| Record name | (2E)-6,6-Dimethyl-2-(phenylimino)-6,7-dihydro-2H-1,3-benzoxathiol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

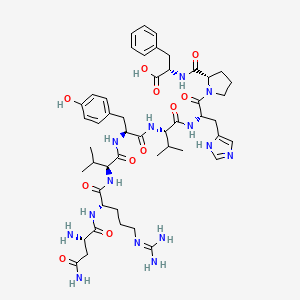

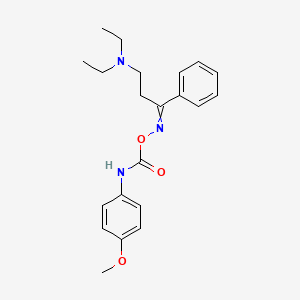

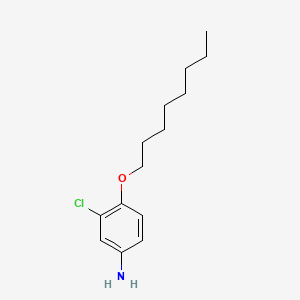

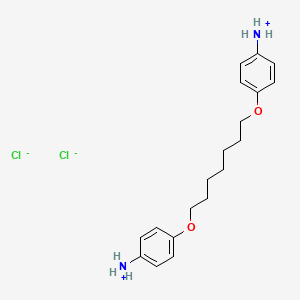

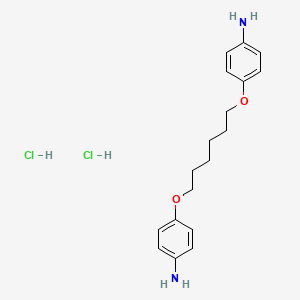

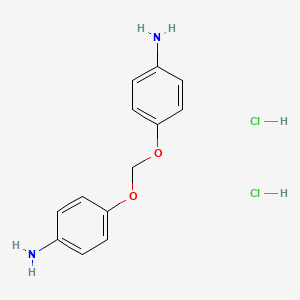

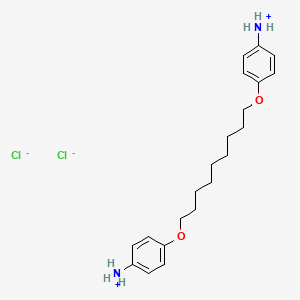

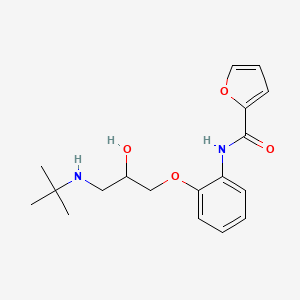

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BOT-64?

A1: BOT-64 primarily acts by inhibiting the activity of IκB kinase β (IKKβ). [] This inhibition prevents the phosphorylation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. By blocking IKKβ, BOT-64 prevents IκBα degradation, thus inhibiting NF-κB translocation to the nucleus and subsequent activation of inflammatory gene expression. []

Q2: How does BOT-64 interact with IKKβ?

A2: BOT-64 directly interacts with IKKβ at the activation loop, specifically targeting the Ser-177 and Ser-181 residues. [] Substituting these residues with glutamic acid abolishes the inhibitory effect of BOT-64 on IKKβ, confirming their importance in the interaction. []

Q3: What are the downstream consequences of BOT-64 inhibiting IKKβ?

A3: Inhibition of IKKβ by BOT-64 leads to a cascade of downstream effects, ultimately suppressing the inflammatory response. These effects include:

- Prevention of IκBα phosphorylation and degradation: This maintains NF-κB in an inactive state in the cytoplasm. []

- Inhibition of NF-κB DNA binding: By sequestering NF-κB in the cytoplasm, BOT-64 prevents its binding to DNA and subsequent gene activation. []

- Suppression of NF-κB-regulated inflammatory gene expression: This includes reduced expression of genes encoding for proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. [, ]

Q4: What is the significance of histone H3 lysine 4 (H3K4) trimethylation in periodontal inflammation, and how does BOT-64 influence this process?

A4: Histone H3 lysine 4 (H3K4) trimethylation (H3K4me3) is associated with the activation of inflammatory gene promoters, contributing to periodontal inflammation. [] BOT-64 indirectly influences this process by inhibiting NF-κB, which is shown to interact with the methyltransferase SETD1B. [] This interaction enhances SETD1B activity, leading to increased H3K4me3 on inflammatory gene promoters. [] Therefore, BOT-64's inhibition of NF-κB indirectly reduces H3K4me3 enrichment on these promoters, mitigating inflammation. []

Q5: Beyond periodontal inflammation, are there other inflammatory conditions where BOT-64 has shown potential?

A5: Yes, research suggests that BOT-64 may play a role in modulating microglial priming, a process implicated in the exacerbation of CNS damage during sleep-disordered breathing. [] In vitro studies using the compound have shown promising results in blocking the potentiation of iNOS, a key inflammatory molecule involved in microglial priming. []

Q6: What are the implications of BOT-64's gene-specific effects on inflammatory molecule expression?

A6: The observation that BOT-64 selectively blocks the hypoxia-induced potentiation of iNOS but not IL-1β suggests that multiple pathways contribute to the priming of microglia in response to hypoxia. [] This highlights the complexity of inflammatory processes and suggests the need for further research to fully elucidate the specific mechanisms underlying BOT-64's actions.

Q7: Is there evidence that BOT-64 directly targets the epigenetic changes associated with microglial priming?

A7: Currently, research is ongoing to determine if BOT-64's inhibition of NF-κB also affects the upregulation of H3K4me3 at inflammatory gene regulatory regions within microglia. [] This line of investigation could provide valuable insights into the epigenetic mechanisms underlying hypoxia-induced microglial priming and the potential for BOT-64 to modulate these changes.

Q8: Does BOT-64 affect TGF-β signaling in chronic renal failure?

A8: Interestingly, while NF-κB is generally involved in inflammation, blocking it with BOT-64 does not alter the expression of TGF-β, a key player in chronic renal failure. [] This suggests that TGF-β upregulation in this context occurs independently of NF-κB activation. []

Q9: What is the significance of understanding the molecular mechanisms underlying BOT-64's effects?

A9: A comprehensive understanding of BOT-64's molecular interactions is crucial for several reasons:

Q10: What are the potential benefits and limitations of using BOT-64 as a therapeutic agent?

A10: Potential benefits of BOT-64 include its ability to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)